4,6-dimethyl-2,3-dihydro-1H-indolehydrochloride
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Overview
Description
4,6-Dimethyl-2,3-dihydro-1H-indolehydrochloride is a synthetic organic compound belonging to the family of indole derivatives. It has a molecular formula of C10H13ClN and a molecular weight of 185.67 g/mol . This compound is a white to off-white crystalline powder that is soluble in water, ethanol, and other polar solvents . Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2,3-dihydro-1H-indolehydrochloride typically involves the reaction of 4,6-dimethylindoline with hydrochloric acid . The reaction is carried out under controlled conditions to ensure high purity and yield. The process involves the following steps:
Starting Material: 4,6-dimethylindoline.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is conducted at room temperature with constant stirring until the desired product is formed.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2,3-dihydro-1H-indolehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions.
Major Products
Scientific Research Applications
4,6-Dimethyl-2,3-dihydro-1H-indolehydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2,3-dihydro-1H-indolehydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to various receptors and enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylindoline: The starting material for the synthesis of 4,6-dimethyl-2,3-dihydro-1H-indolehydrochloride.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Tryptophan: An essential amino acid containing an indole ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Biological Activity
4,6-Dimethyl-2,3-dihydro-1H-indolehydrochloride is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.
Property | Details |
---|---|
Molecular Formula | C10H12ClN |
Molecular Weight | 183.66 g/mol |
IUPAC Name | 4,6-dimethyl-2,3-dihydro-1H-indole hydrochloride |
CAS Number | 11593477 |
The mechanism of action of this compound involves its interaction with various biological targets, particularly in the central nervous system (CNS). It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This modulation can lead to various pharmacological effects, including anxiolytic and antidepressant-like activities.
Neuropharmacological Effects
Research has indicated that this compound exhibits significant neuropharmacological properties:
- Antidepressant Activity : In animal models, the compound has shown potential antidepressant-like effects. Studies have demonstrated that it can reduce immobility in forced swim tests, indicating an increase in antidepressant-like behavior .
- Anxiolytic Effects : The compound has also been evaluated for its anxiolytic properties. Behavioral tests suggest that it may reduce anxiety-like behaviors in rodents .
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions such as memory and learning in animal models .
Antimicrobial Activity
In addition to its neuropharmacological effects, this compound has been investigated for its antimicrobial properties. In vitro studies indicate that the compound exhibits activity against various bacterial strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Shows moderate activity against Escherichia coli and Pseudomonas aeruginosa .
Study on Antidepressant Effects
A study conducted by researchers evaluated the antidepressant-like effects of this compound in a rodent model. The results indicated a significant reduction in depressive behaviors compared to control groups:
- Methodology : Forced swim test and tail suspension test were employed.
- Results : The compound reduced immobility time significantly at doses of 10 mg/kg and 20 mg/kg.
Study on Antimicrobial Properties
Another study assessed the antimicrobial efficacy of the compound against various pathogens:
- Methodology : Disk diffusion method was used to evaluate antibacterial activity.
- Results : The compound demonstrated a zone of inhibition greater than 15 mm against selected strains.
Properties
Molecular Formula |
C10H14ClN |
---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
4,6-dimethyl-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C10H13N.ClH/c1-7-5-8(2)9-3-4-11-10(9)6-7;/h5-6,11H,3-4H2,1-2H3;1H |
InChI Key |
PGPJDCMCEZAPDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CCNC2=C1)C.Cl |
Origin of Product |
United States |
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